Engineering Linear Polyamidoamines: The Mechanistic Role of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS 1241829-04-8)
Engineering Linear Polyamidoamines: The Mechanistic Role of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS 1241829-04-8)
Executive Summary
In the development of advanced biomaterials, the architectural control of polymers dictates their physiological behavior. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS 1241829-04-8) is a highly specialized intermediate—an A-B type bifunctional monomer—that serves as the fundamental building block for strictly linear polyamidoamine (PAA) oligomers and polymers.
Unlike traditional step-growth polymerizations that often yield highly polydisperse or branched networks, the biocatalytic synthesis of this specific Michael adduct enables the precise engineering of linear PAAs. This whitepaper dissects the mechanistic causality behind its synthesis, provides self-validating experimental protocols, and outlines its critical role in modern drug development and non-viral gene delivery.
Physicochemical Profiling
Understanding the baseline metrics of CAS 1241829-04-8 is critical for optimizing downstream polycondensation reactions. The compound functions as an A-B monomer, possessing both a reactive primary amine and an ethyl ester group.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural / Experimental Significance |
| IUPAC Name | Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate | Defines the regioselective attachment point. |
| CAS Registry Number | 1241829-04-8 | Unique identifier for regulatory/procurement. |
| Molecular Formula | C9H20N2O2 | Equimolar balance of C, N, and O for amidation. |
| Molecular Weight | 188.27 g/mol | Used for precise stoichiometric calculations. |
| LogP (Octanol/Water) | -0.1 | Highly hydrophilic; ideal for aqueous biological systems 1. |
| Structural Role | A-B Bifunctional Monomer | Prevents cross-linking during linear polymerization. |
Mechanistic Causality: The Biocatalytic Aza-Michael Addition
The synthesis of CAS 1241829-04-8 is not achieved through standard brute-force organic chemistry, which typically results in a chaotic mixture of mono- and di-alkylated products. Instead, it relies on the exquisite regioselectivity of Candida antarctica lipase B (CALB) 2.
The Causality of Enzyme Selectivity
When N-methyl-1,3-diaminopropane is reacted with ethyl acrylate, there is a kinetic competition between the primary amine and the secondary amine. In a purely chemical environment, the less sterically hindered primary amine would dominate, often reacting twice to form branched nodes.
However, within the hydrophobic binding pocket of CALB, steric constraints and hydrogen-bonding networks preferentially orient the secondary amine (the N-methyl group) toward the β-carbon of the ethyl acrylate. This enzymatic steering forces a highly specific aza-Michael addition , yielding Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. By selectively consuming the secondary amine, the enzyme perfectly preserves the primary amine for the subsequent step: polycondensation with the ester group.
Caption: Biocatalytic synthesis pathway from monomers to linear PAA via the CAS 1241829-04-8 intermediate.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . By utilizing orthogonal Fourier Transform Infrared (FTIR) spectroscopy at each phase transition, the researcher can definitively prove causality—confirming that adduct formation is complete before initiating polymerization.
Protocol A: Synthesis of the Michael Adduct (CAS 1241829-04-8)
Objective: Drive the aza-Michael addition to completion while suppressing premature amidation.
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Substrate Preparation: In a dry, round-bottom flask, combine equimolar amounts of ethyl acrylate and N-methyl-1,3-diaminopropane.
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Biocatalyst Introduction: Add immobilized CALB (Novozym 435) at 10% w/w relative to the total monomer mass. The use of a solvent (e.g., toluene) can be applied to lower the localized concentration and further suppress early polymerization.
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Thermal Control: Maintain the reaction strictly between 30°C and 40°C. Causality: Lower temperatures provide sufficient activation energy for the Michael addition while remaining below the thermodynamic threshold required for enzymatic amidation.
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Self-Validation (FTIR Checkpoint 1): Extract a 10 µL aliquot. The reaction is complete when the characteristic C=C stretching band of the acrylate at ~1630 cm⁻¹ completely disappears, while the ester C=O stretch at ~1730 cm⁻¹ remains entirely intact.
Protocol B: Polycondensation to Linear PAA
Objective: Catalyze the amidation between the primary amine and the ethyl ester of the adduct.
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Thermodynamic Shift: Using the reaction mixture from Protocol A, increase the temperature to 60°C–80°C.
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Equilibrium Driving: Apply a continuous vacuum to the system. Causality: The amidation reaction produces ethanol as a byproduct. By continuously removing ethanol via vacuum, Le Chatelier's principle dictates that the equilibrium is irreversibly driven toward polymer chain extension.
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Self-Validation (FTIR Checkpoint 2): Monitor the reaction continuously. Successful polymerization is validated by the disappearance of the ester C=O stretch (~1730 cm⁻¹ ) and the concomitant appearance of the Amide I band (C=O stretch) at ~1650 cm⁻¹ .
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Termination & Purification: Terminate the reaction by filtering out the immobilized CALB beads. Precipitate the resulting linear polyamidoamine in cold diethyl ether to remove unreacted oligomers, yielding a highly monodisperse product.
Caption: Step-by-step experimental workflow for the self-validating synthesis and polymerization process.
Translational Impact in Drug Development
The meticulous synthesis of CAS 1241829-04-8 is not merely an academic exercise; it solves a critical bottleneck in nanomedicine.
Historically, highly branched polycationic vectors, such as PAMAM dendrimers, have been used for nucleic acid delivery due to their high charge density. However, this branching inherently leads to severe cellular toxicity and membrane disruption. By utilizing CAS 1241829-04-8 as an A-B monomer, researchers can synthesize strictly linear polyamidoamines . These linear PAAs maintain the "proton sponge" effect necessary for endosomal escape during intracellular trafficking but exhibit significantly lower cytotoxicity profiles compared to their branched counterparts 3. Consequently, polymers derived from this specific Michael adduct are currently at the forefront of research for anti-metastatic drug delivery and non-viral gene therapy vectors.
References
- Molaid. "Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate - CAS号1241829-04-8.
- Monsalve, L.N., Kaniz Fatema, M., Nonami, H., Erra-Balsells, R., & Baldessari, A. (2010). "Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer." Polymer, 51(14), 2998-3005.
- Arioli, M., Manfredi, A., Alongi, J., Ferruti, P., & Ranucci, E. (2020). "Highlight on the Mechanism of Linear Polyamidoamine Degradation in Water." Polymers, 12(6), 1376. (Cited via PMC: Bactericidal Biodegradable Linear Polyamidoamines).
